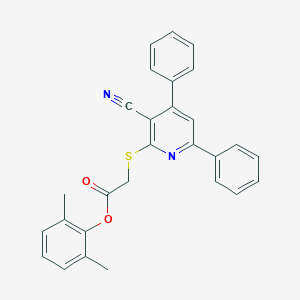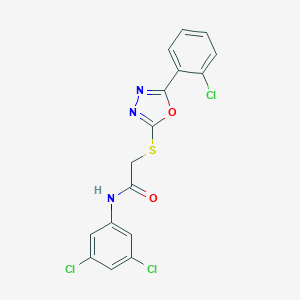![molecular formula C21H12BrN3O2S B409127 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409127.png)
6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the reaction of 3-bromo-2-hydroxybenzaldehyde with naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves cyclization to form the chromenone structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to cross cellular membranes and interact with intracellular targets is a key factor in its biological activity .
Comparison with Similar Compounds
6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to its specific structure, which combines a brominated chromenone with a naphthyl-substituted thiadiazole. Similar compounds include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Studied for its antiviral and anti-inflammatory activities.
1,2,5-Thiadiazole: Investigated for its potential use in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C21H12BrN3O2S |
|---|---|
Molecular Weight |
450.3g/mol |
IUPAC Name |
6-bromo-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C21H12BrN3O2S/c22-14-8-9-18-13(10-14)11-16(20(26)27-18)19-24-25-21(28-19)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,23,25) |
InChI Key |
DAQHNBSUHLVQFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![1-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B409055.png)
![[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B409056.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)


![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)
![2-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B409067.png)
